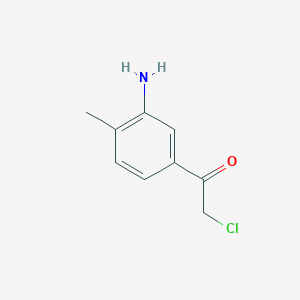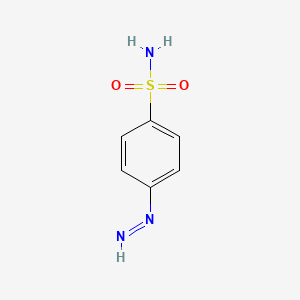
4-(Dimethylamino)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 4-(dimethylamino)- typically involves the reaction of 1,3-benzenediol with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of 1,3-benzenediol is replaced by a dimethylamino group. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 1,3-benzenediol, 4-(dimethylamino)- may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of this compound.
化学反应分析
Types of Reactions
1,3-Benzenediol, 4-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzenediol derivatives.
科学研究应用
1,3-Benzenediol, 4-(dimethylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-benzenediol, 4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
1,3-Benzenediol, 4-(dimethylamino)- can be compared with other similar compounds, such as:
Resorcinol (1,3-benzenediol): Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Catechol (1,2-benzenediol): Has hydroxyl groups in the ortho position, leading to different chemical properties and reactivity.
Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, resulting in distinct chemical behavior.
The presence of the dimethylamino group in 1,3-benzenediol, 4-(dimethylamino)- imparts unique chemical properties, making it more versatile in various applications compared to its analogs.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
4-(dimethylamino)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-9(2)7-4-3-6(10)5-8(7)11/h3-5,10-11H,1-2H3 |
InChI 键 |
RJIIVCGAKYBJOJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




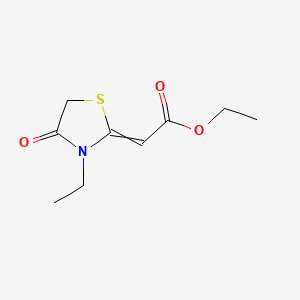
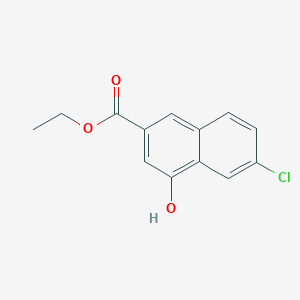
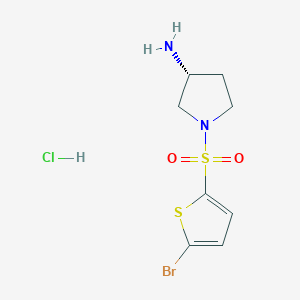
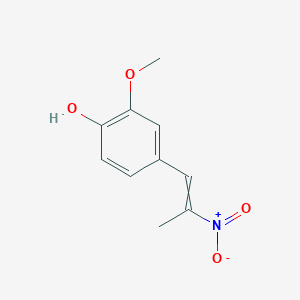
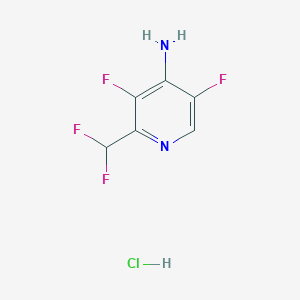
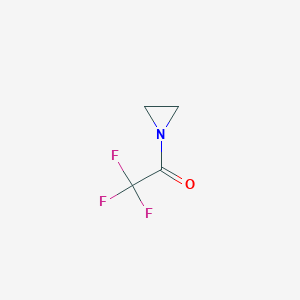


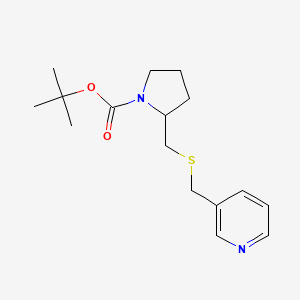
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
